2-(2-Methylphenyl)ethanimidamide hydrochloride is a chemical compound that has gained interest in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its white crystalline appearance and is soluble in water, making it suitable for a range of applications. Its molecular formula is , with a molecular weight of approximately 202.7 g/mol.
This compound belongs to the class of ethanimidamides, which are derivatives of imidamide compounds. It is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities . The hydrochloride form enhances its stability and solubility, making it easier to handle in laboratory settings.
The synthesis of 2-(2-Methylphenyl)ethanimidamide hydrochloride typically involves several key steps:
In industrial settings, large-scale batch reactors may be employed, where reactants are mixed under controlled conditions, followed by purification processes such as crystallization and filtration to achieve high purity levels.
The molecular structure of 2-(2-Methylphenyl)ethanimidamide hydrochloride can be represented by the following structural formula:
InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
VJCXPEOOYUIMMA-UHFFFAOYSA-N
CC(C1=CC=CC=C1)C(=N)N.Cl
This structure reveals the presence of a phenyl group substituted with a methyl group at the ortho position relative to the ethanimidamide functional group.
2-(2-Methylphenyl)ethanimidamide hydrochloride can participate in various chemical reactions:
The mechanism of action for 2-(2-Methylphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction may lead to either inhibition or activation of certain biochemical pathways, influencing cellular processes. Detailed studies are necessary to elucidate the precise molecular targets and pathways involved in its action.
2-(2-Methylphenyl)ethanimidamide hydrochloride has a diverse range of applications:
This compound's unique properties make it a valuable tool in both research and industrial applications, highlighting its significance in contemporary chemistry.
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8